molecular formula C8H16O7 B11828353 6-O-(2-Hydroxyethyl)-D-glucose CAS No. 10230-13-4

6-O-(2-Hydroxyethyl)-D-glucose

Cat. No.: B11828353
CAS No.: 10230-13-4
M. Wt: 224.21 g/mol
InChI Key: QQNRRUQBWHITJY-LXGUWJNJSA-N
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Description

6-O-Hydroxyethyl-D-glucose is a homologue of glucose, characterized by the addition of a hydroxyethyl group at the sixth position of the glucose molecule. This compound is used in various scientific studies due to its unique properties and similarities to glucose .

Chemical Reactions Analysis

6-O-Hydroxyethyl-D-glucose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-O-Hydroxyethyl-D-glucose involves its interaction with glucose transporters and metabolic pathways. The hydroxyethyl group allows it to mimic glucose, facilitating its uptake and metabolism in biological systems. This interaction primarily targets glucose transporters and enzymes involved in glycolysis and other metabolic pathways .

Comparison with Similar Compounds

6-O-Hydroxyethyl-D-glucose can be compared with other glucose analogs such as:

The uniqueness of 6-O-Hydroxyethyl-D-glucose lies in its hydroxyethyl group, which provides distinct chemical and biological properties compared to other glucose analogs .

Properties

CAS No.

10230-13-4

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-hydroxyethoxy)hexanal

InChI

InChI=1S/C8H16O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h3,5-9,11-14H,1-2,4H2/t5-,6+,7+,8+/m0/s1

InChI Key

QQNRRUQBWHITJY-LXGUWJNJSA-N

Isomeric SMILES

C(COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(COCC(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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